

Physical and chemical characteristics of 4-Pentylphenol-d11

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Compound of Interest		
Compound Name:	4-Pentylphenol-d11	
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Technical Guide: 4-Pentylphenol-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **4-Pentylphenol-d11**, its application as an internal standard in quantitative analysis, and relevant biological context for the broader class of alkylphenols.

Core Characteristics

4-Pentylphenol-d11 is the deuterated form of 4-n-pentylphenol. The substitution of hydrogen atoms with deuterium atoms on the pentyl group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. Its physical and chemical properties are nearly identical to the non-labeled form, with the primary difference being the mass.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties for both **4- Pentylphenol-d11** and its non-deuterated analogue, 4-Pentylphenol.

Table 1: Properties of **4-Pentylphenol-d11**



Property	Value	Source
IUPAC Name	4-(1,1,2,2,3,3,4,4,5,5,5- undecadeuteriopentyl)phenol	[1]
CAS Number	1219805-30-7	[1][2]
Molecular Formula	C11D11H5O	[1][2]
Molecular Weight	175.31 g/mol	
Isotopic Purity	≥98 atom % D	_
Chemical Purity	≥98%	_

Table 2: Properties of 4-Pentylphenol (Non-deuterated)

Property	Value	Sourc
CAS Number	14938-35-3	
Molecular Formula	C11H16O	
Molecular Weight	164.24 g/mol	
Appearance	Solid or clear light yellow to light brown liquid	
Melting Point	23-25 °C	-
Boiling Point	342 °C	
Density	0.960 g/mL at 20 °C	
Solubility	Limited in water; Soluble in Chloroform and Methanol	_

Experimental Protocols: Application in Quantitative Analysis

4-Pentylphenol-d11 is primarily used as an internal standard (IS) for the accurate quantification of 4-pentylphenol in various matrices by isotope dilution mass spectrometry



(IDMS), typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The use of a stable isotope-labeled standard is the gold standard for quantitative analysis as it corrects for sample loss during preparation and for matrix effects during ionization.

General Protocol for Quantification of 4-Pentylphenol in Water Samples by GC-MS

This protocol is a representative example for the determination of 4-pentylphenol in an environmental water sample.

- 1. Sample Preparation and Extraction:
- Collect a 500 mL water sample.
- Spike the sample with a known amount of **4-Pentylphenol-d11** solution (e.g., 100 ng).
- Perform a solid-phase extraction (SPE) to concentrate the analyte and internal standard. Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Pass the spiked water sample through the SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and IS from the cartridge with an organic solvent like ethyl acetate or dichloromethane.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- 2. Derivatization (Optional but common for phenols):
- To improve chromatographic properties and sensitivity, the extracted residue can be derivatized.
- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr).
- Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.
- 3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Injector: Splitless mode, 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.







- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- · Ions to Monitor:
- For 4-Pentylphenol (derivatized or native): Select 2-3 characteristic ions.
- For 4-Pentylphenol-d11 (derivatized or native): Select the corresponding ions with an 11 amu mass shift.

4. Quantification:

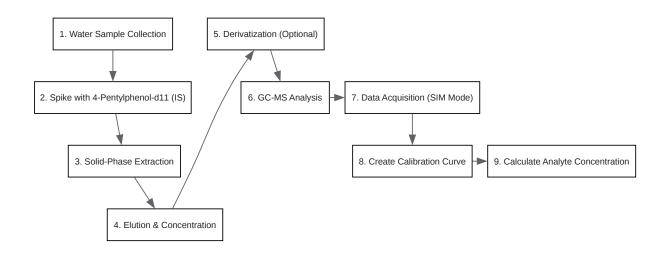
- Prepare a series of calibration standards containing known concentrations of 4-pentylphenol and a constant concentration of **4-Pentylphenol-d11**.
- Process and analyze the calibration standards in the same manner as the samples.
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
- Calculate the concentration of 4-pentylphenol in the unknown sample using the response ratio from the sample and the calibration curve equation.

Visualizations

Experimental Workflow

The diagram below illustrates the typical workflow for using **4-Pentylphenol-d11** as an internal standard in a quantitative analysis experiment.





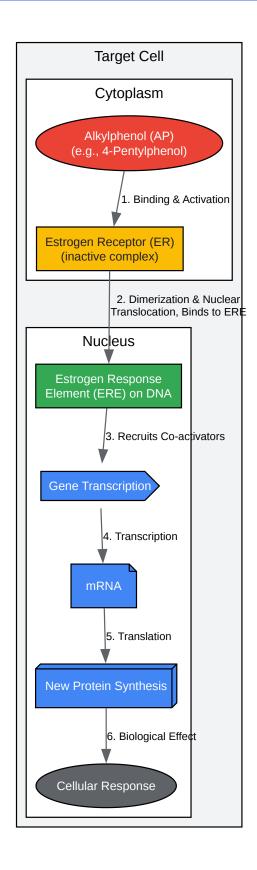
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Caption: Workflow for quantitative analysis using an internal standard.

Relevant Biological Pathway: Estrogen Receptor Signaling

While **4-Pentylphenol-d11** is used for analytical purposes, the general class of alkylphenols (e.g., 4-nonylphenol, 4-octylphenol) has been identified as endocrine-disrupting chemicals that can act as agonists for the estrogen receptor (ER). Their binding to ER can trigger genomic and non-genomic signaling pathways, potentially leading to adverse health effects. The diagram below provides a simplified overview of the classical (genomic) estrogen receptor signaling pathway that can be activated by such compounds.





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Caption: Simplified genomic estrogen receptor signaling pathway.



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